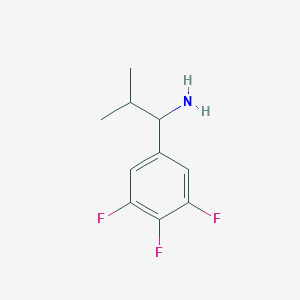![molecular formula C13H10BNO2 B12966593 Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
Benzo[h]quinolin-7-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[h]quinolin-7-ylboronic acid is a boronic acid derivative with the molecular formula C13H10BNO2. This compound belongs to the class of heterocyclic aromatic compounds, specifically quinolines, which are known for their diverse biological and pharmacological activities. The presence of the boronic acid group in its structure makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-7-ylboronic acid typically involves the introduction of the boronic acid group into the quinoline scaffold. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of a quinoline derivative with bis(pinacolato)diboron in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the quinoline derivative is reacted with a boronic acid precursor under optimized conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium, is crucial in these processes to facilitate the formation of the carbon-boron bond .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[h]quinolin-7-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
Benzo[h]quinolin-7-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzo[h]quinolin-7-ylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation to form a palladium-carbon bond. This intermediate then undergoes reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c]acridine: Another heterocyclic compound with a similar structure but different biological activities.
Benzo[h]quinoline: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
Quinolineboronic acid: A related compound with similar applications in Suzuki-Miyaura coupling.
Uniqueness
Benzo[h]quinolin-7-ylboronic acid is unique due to the presence of both the quinoline scaffold and the boronic acid group, which enhances its reactivity and versatility in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C13H10BNO2 |
|---|---|
Peso molecular |
223.04 g/mol |
Nombre IUPAC |
benzo[h]quinolin-7-ylboronic acid |
InChI |
InChI=1S/C13H10BNO2/c16-14(17)12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8,16-17H |
Clave InChI |
RLMMISLMNLWQDE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC3=C(C2=CC=C1)N=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


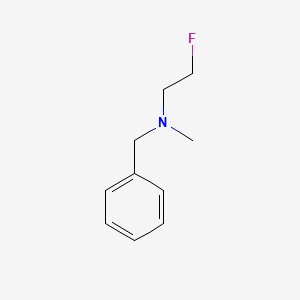
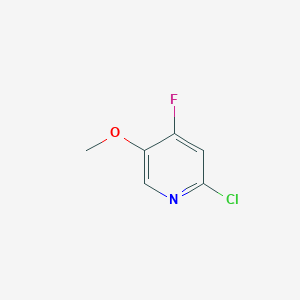
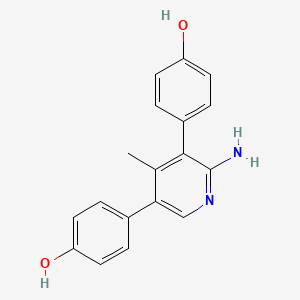
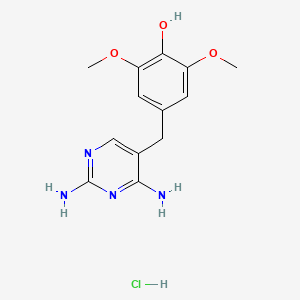
![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)

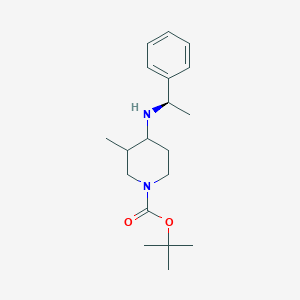
![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
